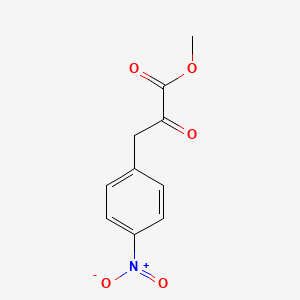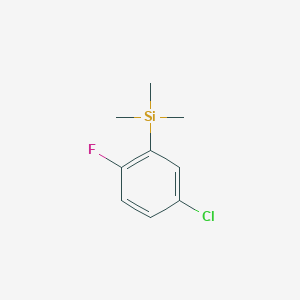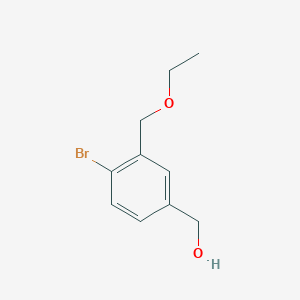
(4-Bromo-3-(ethoxymethyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-(ethoxymethyl)phenyl)methanol is an organic compound with the molecular formula C10H13BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an ethoxymethyl group at the third position on the benzene ring, along with a hydroxymethyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(ethoxymethyl)phenyl)methanol typically involves the bromination of a suitable phenol precursor followed by the introduction of the ethoxymethyl group. One common method includes:
Bromination: The phenol precursor is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ethoxymethylation: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-(ethoxymethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiolate in ethanol.
Major Products Formed
Oxidation: 4-Bromo-3-(ethoxymethyl)benzoic acid.
Reduction: 3-(Ethoxymethyl)phenylmethanol.
Substitution: 4-Amino-3-(ethoxymethyl)phenylmethanol or 4-Mercapto-3-(ethoxymethyl)phenylmethanol.
Aplicaciones Científicas De Investigación
(4-Bromo-3-(ethoxymethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-(ethoxymethyl)phenyl)methanol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the bromine atom and ethoxymethyl group can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of an ethoxymethyl group.
4-Bromo-3-(methoxymethyl)phenyl)methanol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-Bromo-3-(hydroxymethyl)phenyl)methanol: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
(4-Bromo-3-(ethoxymethyl)phenyl)methanol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and binding properties, making it a valuable compound in various chemical and pharmaceutical applications.
Propiedades
Número CAS |
1255948-71-0 |
|---|---|
Fórmula molecular |
C10H13BrO2 |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
[4-bromo-3-(ethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5,12H,2,6-7H2,1H3 |
Clave InChI |
DRACVAYKMGGSPP-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=C(C=CC(=C1)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



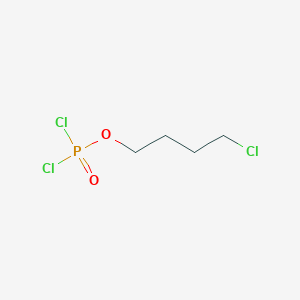


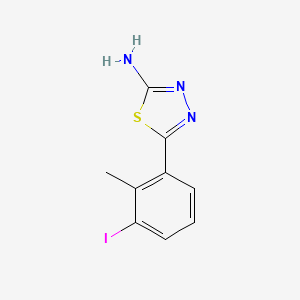

![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)

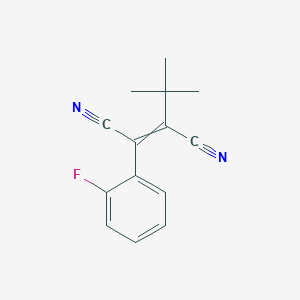
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)

